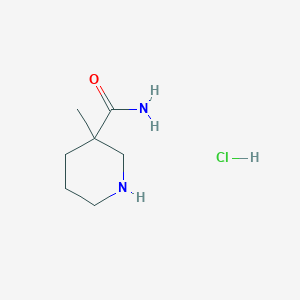
3-Methyl-piperidine-3-carboxylic acid amide hydrochloride
Übersicht
Beschreibung
3-Methyl-piperidine-3-carboxylic acid amide hydrochloride is a chemical compound with the empirical formula C₇H₁₄ClNO₂ and a molecular weight of 178.66 g/mol . It belongs to the class of piperidine derivatives, which are essential building blocks in drug design and synthesis . The piperidine ring consists of six carbon atoms and one nitrogen atom, making it a versatile heterocyclic structure.
Molecular Structure Analysis
The molecular structure of 3-Methyl-piperidine-3-carboxylic acid amide hydrochloride comprises a piperidine ring substituted with a methyl group at the 3-position and an amide functional group. The hydrochloride salt forms due to protonation of the amine nitrogen by hydrochloric acid .
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
3-Methyl-piperidine-3-carboxylic acid amide hydrochloride has been explored in the synthesis and structural determination of piperidine derivatives. These compounds are significant in the synthesis of natural products and compounds with pharmacological interest. For example, Ibenmoussa et al. (1998) reported the preparation of piperidinedione derivatives, which have applications in creating emetine-like antiepileptic and herbicide agents (Ibenmoussa et al., 1998).
Allosteric Modulation
In pharmacology, specific compounds similar in structure to 3-Methyl-piperidine-3-carboxylic acid amide hydrochloride have been studied for their allosteric modulation properties at the cannabinoid CB1 receptor. Price et al. (2005) investigated compounds like Org 27569 and found they bind allosterically to the CB1 receptor, influencing agonist affinity (Price et al., 2005).
Enantioselective Protonation
Enantioselective protonation of amide enolates derived from piperidine-2-carboxylic acid has been studied, highlighting the utility of derivatives in achieving high enantioselectivity in synthesis. Martin et al. (1997) achieved significant enantioselectivity using diamine as a chiral source (Martin et al., 1997).
Synthesis of Piperidine Derivatives
Research on the synthesis of piperidine derivatives using piperidine-4-carboxylic acid and related compounds has been conducted. For instance, Zheng Rui (2010) utilized piperidine-4-carboxylic acid for the preparation of specific hydrochloride derivatives, demonstrating its utility in synthesizing compounds with potential pharmaceutical applications (Zheng Rui, 2010).
Conformational Analysis
The compound's derivatives have been studied for their conformational properties. Rauk et al. (1983) investigated the dynamic structures of hindered amides derived from similar compounds, providing insights into their stereochemical behavior (Rauk et al., 1983).
Eigenschaften
IUPAC Name |
3-methylpiperidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-7(6(8)10)3-2-4-9-5-7;/h9H,2-5H2,1H3,(H2,8,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQQMBZEYARIQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-piperidine-3-carboxylic acid amide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate](/img/structure/B1403051.png)
![3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol](/img/structure/B1403053.png)


![[3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1403057.png)



![3-[(3-Methoxyphenoxy)methyl]azetidine](/img/structure/B1403065.png)



![8-(Phenylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B1403069.png)
